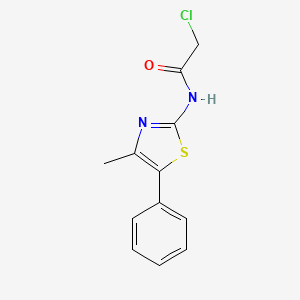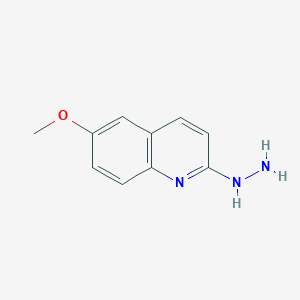
2-Hydrazinyl-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methoxyquinoline typically involves the reaction of 6-methoxyquinoline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
6-Methoxyquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Microwave-assisted synthesis, in particular, has gained popularity due to its ability to reduce reaction times and improve product yields .
化学反応の分析
Types of Reactions
2-Hydrazinyl-6-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazinyl or methoxy groups, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-Hydrazinyl-6-methoxyquinoline involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can induce the production of reactive oxygen species (ROS), which in turn cause oxidative damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: A precursor to 2-Hydrazinyl-6-methoxyquinoline, known for its antitumor properties.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with applications in organic synthesis.
Quinoline-3-carbonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(6-methoxyquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-3-4-9-7(6-8)2-5-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
BPRMLDFPJIYYAJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


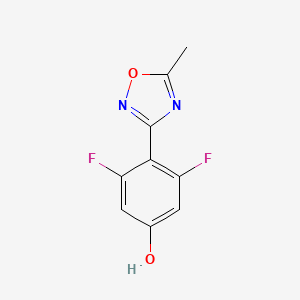
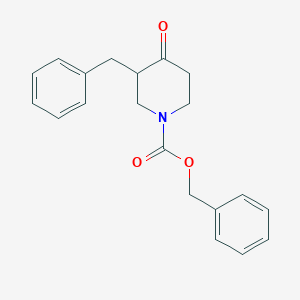
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
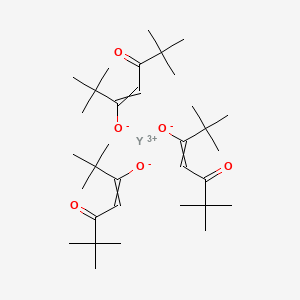
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)



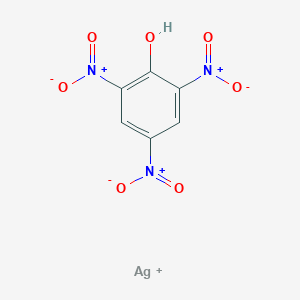
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
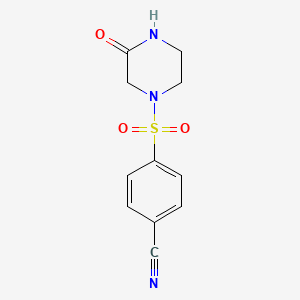
![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)
